gp100 (570-579)
描述
属性
序列 |
SLADTNSLAV |
|---|---|
来源 |
Homo sapiens (human) |
储存 |
Common storage 2-8℃, long time storage -20℃. |
同义词 |
Melanocyte protein PMEL (570-579); gp100 (570-579) |
产品来源 |
United States |
Molecular and Cellular Mechanisms of Gp100 570 579 Antigen Presentation
Major Histocompatibility Complex Class I (MHC-I) Allele Specificity for gp100 (570-579) Binding
The presentation of any peptide to cytotoxic T lymphocytes is critically dependent on its ability to bind to an MHC-I molecule. This interaction is highly specific, with different MHC-I alleles exhibiting distinct peptide-binding motifs. The gp100 protein contains numerous epitopes, with their recognition being restricted by various HLA alleles, including the common HLA-A2, as well as HLA-A3, HLA-A11, and others. aacrjournals.org
The peptide gp100 (570-579) corresponds to the amino acid sequence Ser-Leu-Ala-Asp-Thr-Asn-Ser-Leu-Ala-Val (SLADTNSLAV). elabscience.com Its ability to be presented is therefore determined by its affinity for specific HLA class I alleles expressed by an individual.
Analysis of Anchor Residues and Binding Motifs
The binding of a peptide to the MHC-I groove is stabilized by key amino acids known as anchor residues, typically located at position 2 (P2) and the C-terminus of the peptide. nih.gov The specific amino acids preferred at these anchor positions define the binding motif for a given MHC-I allele.
For the HLA-A3 supertype (which includes alleles like HLA-A0301, A1101, etc.), the binding motif generally features a hydrophobic residue at position 2, such as Leucine (Leu), Valine (Val), or Methionine (Met). oup.comuq.edu.au The C-terminal anchor (usually P9 or P10 for longer peptides) often prefers basic (Lys, Arg) or aromatic (Tyr, Phe) residues. nih.govoup.comresearchgate.net
Analyzing the gp100 (570-579) sequence, SLADTNSLAV , reveals a strong candidate for HLA-A3 binding. The Leucine (L) at P2 fits perfectly into the hydrophobic B pocket of the HLA-A3 binding groove. uq.edu.au The C-terminal residue at P10 is Valine (V), a hydrophobic residue also accommodated by the F pocket of some class I alleles.
Table 1: Analysis of gp100 (570-579) Sequence for HLA-A3 Binding Motif
| Position | Amino Acid (gp100: 570-579) | Role in HLA-A3 Binding |
| P1 | Ser (S) | Generally a non-anchor position, solvent-exposed. |
| P2 | Leu (L) | Primary Anchor. Fits the preference for hydrophobic residues in the B pocket of HLA-A3. nih.govuq.edu.au |
| P3 | Ala (A) | Secondary anchor; hydrophobic residues are often favored. oup.com |
| P4 | Asp (D) | Non-anchor position. |
| P5 | Thr (T) | Non-anchor position. |
| P6 | Asn (N) | Non-anchor position. |
| P7 | Ser (S) | Secondary anchor; hydrophobic residues can be favored. oup.com |
| P8 | Leu (L) | Non-anchor position. |
| P9 | Ala (A) | Pre-terminal position. |
| P10 | Val (V) | C-terminal Anchor. Hydrophobic residue, can serve as an anchor for some alleles. |
Impact of Peptide Modifications on MHC-I Binding Affinity
The immunogenicity of a peptide is often correlated with its binding affinity for the MHC-I molecule. Peptides with low or intermediate affinity, like many "self" antigens, may be poorly immunogenic. aacrjournals.org Researchers have demonstrated that modifying key anchor residues can dramatically enhance MHC-I binding, leading to improved T-cell recognition. rupress.org
A well-studied example involves the gp100 (209-217) epitope. The native peptide has a Threonine (T) at the P2 anchor position. Substituting this with Methionine (M), an optimal anchor for HLA-A*0201, results in a nine-fold increase in binding affinity. aacrjournals.org This "anchor-fixed" peptide is significantly more effective at stimulating specific T-cell responses. aacrjournals.orgnih.gov
While specific modification data for the gp100 (570-579) epitope is less documented, the principle remains universal. Altering non-optimal anchor residues to better fit the binding motif of a restricting HLA allele is a proven strategy to increase the stability of the peptide-MHC-I complex and, consequently, its immunogenicity. rupress.orgnih.gov
Table 2: Examples of Anchor-Modified gp100 Peptides and Their Effects
| Peptide | Sequence | Modification from Wild-Type | Target HLA Allele | Effect on MHC-I Binding |
| gp100 (209-217) | ITDQVPFSV | - | HLA-A0201 | Medium affinity |
| g209-2M | M TDQVPFSV | Threonine (T) to Methionine (M) at P2 | HLA-A0201 | Increased binding affinity |
| Melan-A (26-35) | EAAGIGILTV | - | HLA-B3501 | Lacks adequate anchor residues |
| Melan-A analog | EAAP IGILTV | Glycine (G) to Proline (P) at P4 | HLA-B3501 | Higher binding and immunogenicity nih.gov |
Intracellular Processing Pathways for gp100 (570-579) Generation
For the gp100 (570-579) peptide to be presented, the full-length gp100 protein, which is synthesized in the cytosol, must be broken down into smaller fragments. This process involves a specialized cellular machinery designed to generate peptides suitable for MHC-I loading. wikipedia.org
Role of Proteasomal Degradation in Epitope Production
The primary engine for generating MHC-I epitopes from intracellular proteins is the proteasome. frontiersin.org The 26S proteasome, and its 20S catalytic core, degrades cytosolic proteins into small peptides. frontiersin.org A crucial aspect of this process is that the proteasome typically generates the exact C-terminus of the final epitope. nih.gov The N-terminus, however, is often extended and requires further trimming by aminopeptidases in the cytosol or the endoplasmic reticulum (ER). nih.gov
The full-length gp100 protein is targeted for degradation by the proteasome. During this process, cleavage occurs at various sites along the protein. The generation of the gp100 (570-579) epitope would depend on a proteasomal cleavage event occurring immediately after the C-terminal Valine at position 579. While the precise cleavage patterns for the entire gp100 protein are complex, the production of the correct C-terminus is a prerequisite for subsequent steps in the antigen presentation pathway. nih.govresearchgate.net It is also possible for epitopes to be generated through a "cut-and-paste" mechanism known as proteasome-catalyzed peptide splicing, although this is less common. aai.org
Contribution of Transporters Associated with Antigen Processing (TAP)
Once peptides are generated by the proteasome in the cytosol, they must be transported into the lumen of the endoplasmic reticulum, where nascent MHC-I molecules await loading. This critical transport step is mediated by the Transporter associated with Antigen Processing (TAP). nih.gov TAP is a heterodimeric complex that uses ATP to pump peptides, typically 8-16 amino acids in length, from the cytosol into the ER. nih.govnih.gov
The presentation of most endogenous antigens, including gp100, is considered TAP-dependent. researchgate.net However, research indicates that TAP has its own peptide-binding preferences, and some epitopes that are effectively presented are paradoxically poor substrates for TAP. nih.gov In such cases, it is hypothesized that the epitopes are transported as longer precursor peptides that are better TAP substrates. These precursors are then trimmed down to their final size by ER-resident aminopeptidases (ERAP1/2) before binding to the MHC-I molecule. nih.gov There is also evidence for TAP-independent pathways, where peptides may be generated within the endocytic pathway for cross-presentation, though this is less typical for endogenous antigens. nih.govresearchgate.net
Dynamics of gp100 (570-579)-MHC-I Complex Formation and Cell Surface Expression
Inside the endoplasmic reticulum, newly synthesized MHC-I heavy chains associate with beta-2-microglobulin (β2m) and a collection of chaperones known as the peptide-loading complex (PLC), which includes TAP. researchgate.net The binding of a high-affinity peptide, such as gp100 (570-579), to the MHC-I groove is the final step that stabilizes the entire complex. wikipedia.org
This peptide-induced stabilization triggers the release of the mature peptide-MHC-I complex from the PLC. It is then free to transit through the Golgi apparatus and be expressed on the cell surface. wikipedia.org The stability of this complex is paramount; MHC-I molecules loaded with low-affinity peptides are less stable and may dissociate, leading to their internalization and degradation. nih.gov Therefore, the inherent binding affinity of the gp100 (570-579) peptide for its restricting HLA allele directly influences the density and half-life of that specific complex on the melanoma cell surface. researchgate.netnih.gov
The number of any single antigenic peptide-MHC complex on the cell surface is typically low. nih.gov However, this small number is sufficient to be recognized by specific T-cells, initiating an immune response. The continuous process of proteasomal degradation, TAP transport, and MHC-I loading ensures that the cell surface presents a dynamic snapshot of its internal protein content, allowing for constant immune surveillance. researchgate.net
Regulation of MHC-I Surface Presentation
The presentation of gp100-derived peptides, including potentially the gp100 (570-579) epitope, on MHC-I molecules is a tightly regulated process involving several key cellular pathways and molecular components. This regulation ensures that a snapshot of the cell's internal protein environment is continuously displayed to the immune system. immunopaedia.org.zaresearchgate.net
The classical pathway for MHC-I antigen presentation begins with the degradation of endogenous proteins, such as gp100, into smaller peptides by the proteasome in the cytosol. researchgate.net These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). immunopaedia.org.za Within the ER, peptides are loaded onto newly synthesized MHC-I molecules, a process facilitated by the peptide-loading complex (PLC), which includes chaperones like calreticulin (B1178941) and tapasin. mdpi.com The stable peptide-MHC-I complex is then transported to the cell surface for presentation to CD8+ T cells. immunopaedia.org.za
However, research on gp100 and other tumor antigens has revealed the existence of alternative, TAP-independent presentation pathways. nih.govnih.govnih.gov This is particularly relevant as many tumors downregulate or lose TAP expression to evade immune detection. researchgate.net In such cases, peptides can be generated and loaded onto MHC-I molecules through mechanisms that bypass the need for TAP-mediated transport into the ER. For some gp100 epitopes, presentation has been shown to be dependent on proteasomal activity but can occur independently of TAP. nih.gov This suggests the existence of alternative transporters or pathways for peptide entry into the ER or loading in other cellular compartments. nih.gov
Furthermore, the trimming of peptides to the optimal length for MHC-I binding is a critical regulatory step. Endoplasmic reticulum aminopeptidases (ERAPs) play a significant role in this process by trimming longer peptides within the ER. nih.gov The activity of these enzymes can either enhance or destroy a particular epitope, thus influencing the repertoire of peptides presented on the cell surface.
Cytokines, such as interferon-gamma (IFN-γ), are potent regulators of MHC-I presentation. IFN-γ can upregulate the expression of multiple components of the antigen processing and presentation machinery, including MHC-I molecules, proteasome subunits, and TAP, thereby enhancing the presentation of tumor antigens like gp100. immunopaedia.org.zamdpi.com
| Regulatory Factor | Role in MHC-I Presentation of gp100 Peptides | References |
| Proteasome | Degrades gp100 protein into peptide fragments in the cytosol. | researchgate.net |
| TAP (Transporter associated with Antigen Processing) | Transports peptides from the cytosol into the endoplasmic reticulum. | immunopaedia.org.za |
| TAP-Independent Pathways | Allow for peptide presentation even when TAP function is compromised in tumor cells. | nih.govnih.govnih.gov |
| ERAP (Endoplasmic Reticulum Aminopeptidase) | Trims peptides to the optimal length for MHC-I binding within the ER. | nih.gov |
| Interferon-gamma (IFN-γ) | Upregulates the expression of MHC-I and other antigen presentation machinery components. | immunopaedia.org.zamdpi.com |
| Peptide Loading Complex (PLC) | Facilitates the loading of peptides onto MHC-I molecules in the ER. | mdpi.com |
Antigen-Presenting Cell (APC) Subsets Involved in gp100 (570-579) Presentation (e.g., Dendritic Cells, B Cells)
The initiation of a robust anti-tumor T-cell response against gp100 (570-579) relies on the uptake, processing, and presentation of this antigen by professional antigen-presenting cells (APCs). Different subsets of APCs, primarily dendritic cells and to a lesser extent B cells, contribute to this process.
Dendritic Cells (DCs)
Dendritic cells are the most potent APCs, specialized in capturing antigens from peripheral tissues, migrating to lymph nodes, and activating naive T cells. thermofisher.com Several subsets of DCs have been identified, each with distinct functions and locations. frontiersin.orgplos.org
Classical dendritic cells (cDCs) are particularly important for initiating anti-tumor immunity. They can be broadly divided into two main subsets:
cDC1s (CD141+ in humans): This subset excels at cross-presentation, a process where exogenous antigens, such as those released from dying tumor cells, are taken up and presented on MHC-I molecules to activate CD8+ cytotoxic T cells. thermofisher.comfrontiersin.org This capability is crucial for generating a CTL response against tumors that may have downregulated their own MHC-I expression.
cDC2s (CD1c+ in humans): This subset is generally more proficient at presenting antigens on MHC-II molecules to activate CD4+ helper T cells, which in turn can provide help to CTLs and other immune cells. thermofisher.comfrontiersin.org
Studies have shown that human DCs loaded with recombinant gp100 protein can effectively present gp100 peptides and stimulate T-cell responses. researchgate.net The use of recombinant fowlpox viruses encoding gp100 has also been shown to facilitate the processing and presentation of gp100 epitopes by APCs. nih.gov
| Dendritic Cell Subset | Key Markers (Human) | Primary Role in gp100 Presentation | References |
| Classical DC Type 1 (cDC1) | CD141 (BDCA-3), CLEC9A | Cross-presentation of exogenous gp100 on MHC-I to activate CD8+ T cells. | thermofisher.comfrontiersin.org |
| Classical DC Type 2 (cDC2) | CD1c (BDCA-1) | Presentation of gp100 on MHC-II to activate CD4+ T cells. | thermofisher.comfrontiersin.org |
| Langerhans Cells | Langerin (CD207) | Skin-resident DCs that can capture antigens and migrate to lymph nodes. | plos.org |
| Plasmacytoid DCs (pDCs) | CD123, CD303 (BDCA-2) | Primarily involved in antiviral responses through type I interferon production, but can also present antigens. | thermofisher.com |
B Cells
While dendritic cells are the primary initiators of T-cell responses, B cells can also function as APCs. B cells express both MHC-I and MHC-II molecules and can present antigens to T cells. researchgate.net Their role in presenting tumor antigens like gp100 is an area of ongoing research. B cells can internalize antigens through their B-cell receptor (BCR) or through non-specific mechanisms, process them, and present the resulting peptides on MHC molecules. In the context of melanoma, tumor-infiltrating B cells have been observed, and it is plausible that they contribute to the local anti-tumor immune response by presenting tumor-associated antigens. researchgate.net However, direct evidence specifically detailing the presentation of the gp100 (570-579) peptide by B cells is limited in the current scientific literature.
T Cell Recognition and Activation Mediated by Gp100 570 579
Cytotoxic T Lymphocyte (CTL) Recognition of gp100 (570-579)/MHC-I Complexes
Cytotoxic T lymphocytes (CTLs), also known as CD8+ T-cells, are critical for killing cancer cells. escholarship.org Their ability to recognize and eliminate tumor cells is dependent on the presentation of specific peptide fragments, like gp100 (570-579), by Major Histocompatibility Complex class I (MHC-I) molecules on the surface of the cancer cells. escholarship.org
The gp100 (570-579) peptide is a known CTL epitope, meaning it can be presented by MHC-I molecules and recognized by the T-cell receptor (TCR) of CTLs. nih.gov This recognition event is the initial step in a cascade of events leading to the destruction of the melanoma cell. For instance, studies have shown that CTLs can be induced in vitro using the gp100 (570-579) peptide, and these CTLs are capable of killing melanoma cell lines that express both gp100 and the appropriate MHC-I allele, such as HLA-A2. escholarship.org
T-Cell Receptor (TCR) Specificity and Cross-Reactivity to gp100 (570-579)
The specificity of a T-cell is determined by its unique TCR, which recognizes a particular peptide-MHC (pMHC) complex. frontiersin.org While TCRs are highly specific, a phenomenon known as cross-reactivity can occur, where a single TCR recognizes multiple different pMHC complexes. frontiersin.orgresearchgate.net This can be due to structural similarities between the peptides or the ability of the TCR to accommodate different peptide conformations. frontiersin.org
In the context of gp100 (570-579), TCRs specific for this epitope have been identified and characterized. The interaction between the TCR and the gp100 (570-579)/HLA-A2 complex is a prime example of specific recognition. nih.gov However, the potential for cross-reactivity exists. For example, a TCR that recognizes gp100 (570-579) might also recognize other, unrelated peptides if they share key structural features. This has implications for both anti-tumor immunity and potential off-target effects. Understanding the fine specificity and cross-reactivity of gp100 (570-579)-specific TCRs is crucial for developing safe and effective T-cell-based immunotherapies. ethz.ch
Determinants of TCR Affinity and Avidity for gp100 (570-579)-pMHC
The strength of the interaction between the TCR and the pMHC complex is a critical factor in T-cell activation. This is described by two related concepts: affinity and avidity.
Affinity refers to the binding strength of a single TCR to a single pMHC complex. nih.govfrontiersin.org It is an intrinsic property of the molecular interaction. Studies have shown that TCR affinity for self-antigens like gp100 is typically in the lower range (KD of 10-100 μM) due to tolerance mechanisms that eliminate high-affinity self-reactive T-cells. frontiersin.orgnih.gov
Research has demonstrated a direct correlation between TCR affinity and the functional response of T-cells against gp100. nih.gov However, there appears to be an optimal affinity threshold. While higher affinity can lead to stronger responses, excessively high affinity does not necessarily translate to better tumor control and may increase the risk of autoimmunity. nih.gov For gp100-specific TCRs, an intermediate affinity (KD ~10 μM) has been suggested as a potential sweet spot for balancing anti-tumor efficacy and safety. nih.gov
| Parameter | Definition | Relevance to gp100 (570-579) |
|---|---|---|
| TCR Affinity (KD) | Strength of a single TCR-pMHC bond. nih.govfrontiersin.org | Typically in the 10-100 μM range for self-antigens like gp100. frontiersin.orgnih.gov An optimal affinity of ~10 μM is proposed for effective anti-tumor response without significant autoimmunity. nih.gov |
| TCR Avidity | Overall strength of T-cell and APC interaction, involving multiple TCRs. nih.govfrontiersin.org | Predicts the ability of a T-cell to respond to low antigen densities on tumor cells. nih.gov |
| Functional Avidity (EC50) | Peptide concentration for half-maximal T-cell activation. nih.gov | Reflects the T-cell's overall fitness and responsiveness to the gp100 peptide. nih.gov |
Helper T Lymphocyte (HTL) Epitopes Proximal to or Encompassing gp100 (570-579)
While CTLs are the primary effectors of tumor cell killing, the activation and maintenance of a robust CTL response often requires help from CD4+ helper T lymphocytes (HTLs). nih.govnih.gov HTLs recognize peptide antigens presented by MHC class II molecules. research-solution.com Research has identified HTL epitopes within the gp100 protein that are located near or even encompass CTL epitopes like gp100 (570-579). nih.govaacrjournals.org
MHC Class II Restriction of gp100-Derived HTL Epitopes
The activation of HTLs is dependent on the presentation of gp100-derived peptides by MHC class II molecules. research-solution.com Several studies have identified specific gp100 peptides that are recognized by HTLs in the context of various HLA-DR, -DQ, and -DP alleles. aacrjournals.orgnih.govnih.gov For instance, the peptide gp100(576-590) has been shown to be restricted by the HLA-DR7 allele. aacrjournals.org Another identified HTL epitope, gp100(44-59), is restricted by HLA-DRB1*0401. nih.govcapes.gov.br The identification of these "promiscuous" HTL epitopes, which can bind to multiple MHC class II alleles, is significant as it broadens the potential patient population that could benefit from gp100-based immunotherapies. aacrjournals.org
Collaborative Roles of CD4+ and CD8+ T Cells in gp100 (570-579)-Specific Immunity
The presence of both HTL and CTL epitopes within the same antigen, like gp100, allows for a coordinated and more effective anti-tumor immune response. nih.gov CD4+ T-cells play a crucial role in "licensing" dendritic cells, which are potent antigen-presenting cells, to effectively prime CD8+ T-cell responses. nih.gov This help from CD4+ T-cells is critical for the generation and long-term persistence of memory CD8+ T-cells. nih.govnih.gov
The close proximity of HTL and CTL epitopes within the gp100 protein suggests a biological advantage. nih.gov A single, larger peptide containing both types of epitopes could potentially be processed by antigen-presenting cells to stimulate both CD4+ and CD8+ T-cells simultaneously. This coordinated activation is believed to lead to a more robust and durable anti-melanoma immune response. nih.govnih.gov
Intracellular Signaling Cascades Upon gp100 (570-579) Recognition
The binding of a TCR to the gp100 (570-579)-pMHC complex initiates a complex series of intracellular signaling events within the T-cell. This signaling cascade ultimately leads to T-cell activation, proliferation, cytokine production, and the execution of its effector functions, such as killing the target cancer cell.
The initial trigger is the conformational change in the TCR-CD3 complex upon ligand binding. This leads to the activation of Src-family protein tyrosine kinases, such as Lck and Fyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 chains. This phosphorylation creates docking sites for another kinase, ZAP-70, which is then activated and goes on to phosphorylate downstream adaptor proteins like LAT and SLP-76.
The formation of this signaling complex leads to the activation of several key pathways, including:
The PLCγ1 pathway: This leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and increase intracellular calcium levels.
The Ras-MAPK pathway: This pathway is crucial for gene transcription and cell proliferation.
The PI3K-Akt pathway: This pathway promotes cell survival and metabolic activity.
These signaling pathways converge to activate transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors then move into the nucleus and drive the expression of genes responsible for T-cell effector functions, including the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and cytotoxic molecules like perforin (B1180081) and granzymes. nih.gov The specific signaling pathways activated and the resulting T-cell response can be influenced by factors such as TCR affinity and the presence of co-stimulatory or co-inhibitory signals. sci-hub.se
Compound and Protein List
| Name | Type |
| AP-1 | Transcription Factor |
| CD3 | Protein Complex |
| CD8 | Co-receptor |
| Fyn | Protein Tyrosine Kinase |
| gp100 (glycoprotein 100) | Protein |
| Granzymes | Serine Proteases |
| HLA-A2 | MHC Class I Molecule |
| HLA-DR7 | MHC Class II Molecule |
| HLA-DRB1*0401 | MHC Class II Molecule |
| Interferon-gamma (IFN-γ) | Cytokine |
| Inositol trisphosphate (IP3) | Second Messenger |
| Lck | Protein Tyrosine Kinase |
| NFAT | Transcription Factor |
| NF-κB | Transcription Factor |
| Perforin | Protein |
| Phospholipase C gamma 1 (PLCγ1) | Enzyme |
| Protein Kinase C (PKC) | Enzyme Family |
| Ras | Protein Family |
| SLP-76 | Adaptor Protein |
| T-cell receptor (TCR) | Receptor |
| Tumor necrosis factor-alpha (TNF-α) | Cytokine |
| ZAP-70 | Protein Tyrosine Kinase |
Phenotypic and Functional Profiles of gp100 (570-579)-Specific T Cells
Research into the melanoma-associated antigen gp100 has led to the identification of several T-cell epitopes. Within the 570-579 amino acid range specified, a key helper T lymphocyte (HTL) epitope has been identified as gp100 (576-590). aacrjournals.orgnih.gov This epitope is recognized by CD4+ T cells and plays a role in initiating and sustaining cellular immune responses. aacrjournals.orgnih.gov
The T cells that respond to the gp100 (576-590) epitope are primarily CD4+ T helper cells. aacrjournals.org Studies have shown that stimulation with this peptide can induce CD4+ T cell populations that exhibit a Th1-type cytokine secretion profile. nih.gov The phenotypic and functional characteristics of these specific T cells have been delineated in research focused on identifying novel T helper epitopes for cancer immunotherapy.
Detailed Research Findings
Scientific investigations have characterized the specific T-cell responses to the gp100 (576-590) peptide. Using predictive algorithms for MHC class II-binding peptides, researchers identified gp100 (576-590) as a potential promiscuous HTL epitope. aacrjournals.org Subsequent in vitro studies with peripheral blood mononuclear cells (PBMCs) from healthy donors confirmed its immunogenicity. aacrjournals.org
The key findings regarding the functional profile of these T cells are summarized below:
MHC Restriction: The T-cell response to the gp100 (576-590) epitope is restricted by the HLA-DR7 (DRB1*0701) allele. aacrjournals.orgnih.gov This means that T cells recognize this peptide only when it is presented by antigen-presenting cells (APCs) that express this specific MHC class II molecule.
Proliferative Response: The gp100 (576-590) peptide is effective in inducing proliferative responses in CD4+ T cells from individuals expressing the appropriate HLA-DR allele. aacrjournals.org This response was found to be dose-dependent, indicating a specific antigen-driven activation and expansion of the T-cell population. aacrjournals.org
Antigen Processing and Presentation: While peptide-pulsed APCs could effectively stimulate a response, one study noted that a T-helper cell line induced with the gp100 (576-590) peptide did not recognize tumor lysates or intact melanoma cells. aacrjournals.org This suggests potential differences in how the naturally processed epitope is presented by tumor cells compared to synthetic peptide loading onto APCs. aacrjournals.org
The table below provides a summary of the functional characteristics of T cells specific for the gp100 (576-590) epitope based on published research.
| Characteristic | Finding | Research Citation |
| Responding T-Cell Type | CD4+ T Helper Lymphocytes (HTL) | aacrjournals.org |
| MHC Restriction | HLA-DR7 (DRB1*0701) | aacrjournals.orgnih.gov |
| Primary Function | Antigen-specific, dose-dependent proliferation | aacrjournals.org |
| Cytokine Profile | Th1-type cytokine secretion | nih.gov |
| Recognition of Processed Antigen | In one study, HTLs did not respond to tumor lysates or intact melanoma cells. | aacrjournals.org |
Immunogenicity and Elicitation of Immune Responses to Gp100 570 579
Factors Influencing the Immunodominance and Subdominance of gp100 (570-579)
The immunodominance of T-cell epitopes is a complex phenomenon influenced by several factors, including the abundance of the source protein, the efficiency of antigen processing and presentation, the affinity of the peptide for MHC molecules, and the available T-cell repertoire.
In the context of gp100, certain epitopes are considered "immunodominant" because they are frequently recognized by tumor-infiltrating lymphocytes (TILs) from melanoma patients. nih.gov However, other epitopes, which may bind to MHC molecules with high affinity, are not as readily recognized in the natural course of the immune response and are termed "subdominant." nih.gov
The peptide gp100 (570-579) has been identified as a subdominant epitope. nih.gov While it can be recognized by CTLs, it is not as prominently targeted by the immune system in melanoma patients as other gp100 epitopes. nih.gov The reasons for this subdominance are not fully elucidated but may involve lower levels of presentation by tumor cells or competition from other, more dominant epitopes.
Interestingly, studies have shown that in vitro immunization protocols using peptide-pulsed dendritic cells (DCs) can effectively induce CTL responses against subdominant epitopes like gp100 (570-579) from the lymphocytes of healthy individuals and even a melanoma patient in remission. nih.gov This suggests that the T-cell repertoire capable of recognizing this epitope exists but may require specific stimulation to be activated and expanded. This approach of targeting subdominant epitopes is being explored to broaden the anti-tumor immune response. nih.gov
Induction of gp100 (570-579)-Specific T-Cell Responses In Vitro
The generation of gp100 (570-579)-specific T-cell responses in a laboratory setting is a critical step in studying its immunogenicity and for developing adoptive T-cell therapies.
In vitro immunization techniques have been successfully employed to elicit proliferative responses of T-cells specific for gp100 epitopes. aacrjournals.orgnih.gov These methods typically involve the use of professional antigen-presenting cells (APCs), such as dendritic cells (DCs), pulsed with the synthetic gp100 (570-579) peptide. nih.govnih.gov These peptide-pulsed DCs can then stimulate purified CD4+ or CD8+ T cells from the peripheral blood of healthy donors. nih.gov The subsequent proliferation and expansion of T-cell lines and clones that are specific to the gp100 peptide can be measured. nih.gov For example, research has demonstrated that using peptide-pulsed autologous DCs can effectively induce proliferative T-cell responses in primary in vitro cultures. aacrjournals.org
Upon activation, gp100 (570-579)-specific T-cells produce a range of cytokines that mediate their effector functions. A key cytokine is Interferon-gamma (IFN-γ), which plays a crucial role in anti-tumor immunity by enhancing antigen presentation and having direct anti-proliferative effects on tumor cells. nih.gov The production of IFN-γ is a common metric used to assess the functionality of CTLs generated in vitro.
While IFN-γ is a hallmark of a Th1-type response, other cytokines may also be produced. For instance, some T-cell subsets can produce IL-17A, which is associated with Th17 responses and can have complex and context-dependent roles in tumor immunity. The specific cytokine profile of gp100 (570-579)-specific T-cells can be influenced by the in vitro culture conditions, including the types of stimulating cells and the presence of exogenous cytokines.
Elicitation of Proliferative Responses
Characterization of gp100 (570-579)-Specific Immune Responses in Preclinical Models
Preclinical models, particularly in vivo mouse models and in vitro studies using human cells, are essential for evaluating the immunogenicity of cancer antigens like gp100 (570-579) and for testing novel therapeutic strategies. nih.govsci-hub.se
In preclinical settings, the frequency of gp100-specific T-cells can be quantified using techniques like flow cytometry with tetramer staining. nih.gov This allows researchers to track the expansion of these cells following vaccination or other immunotherapies. nih.gov The functionality of these T-cells is also assessed by measuring their ability to proliferate, produce cytokines like IFN-γ, and kill tumor cells that express gp100. nih.govnih.gov Studies have shown that immunization with gp100 peptides can induce detectable frequencies of specific CD8+ T-cells in both lymph nodes and peripheral blood. nih.gov These T-cells can exhibit effector functions, including the ability to mobilize CD107a, a marker of degranulation and cytotoxic activity, upon encountering tumor cells. nih.gov
To enhance the weak immunogenicity of self-antigens like gp100, various adjuvants and delivery systems are employed in preclinical studies. bachem.comresearchgate.net Adjuvants are substances that boost the immune response to an antigen. nih.gov They can act through various mechanisms, such as creating a depot for the antigen, activating innate immune cells through pattern recognition receptors (PRRs), and promoting the production of cytokines. nih.govcaister.com
Table 1: Examples of Adjuvants and Delivery Systems in Preclinical Studies
| Adjuvant/Delivery System | Mechanism of Action | Potential Impact on gp100 (570-579) Immunogenicity |
| Poly (I:C) | A TLR3 agonist that mimics viral double-stranded RNA, activating innate immune responses. nih.gov | Can enhance the induction of CTL immunity. nih.gov |
| CpG Oligodeoxynucleotides | TLR9 agonists that mimic bacterial DNA, stimulating innate immunity. nih.gov | Have been shown to enhance the immunogenicity of DNA vaccines. nih.gov |
| Incomplete Freund's Adjuvant (IFA) | A water-in-oil emulsion that creates an antigen depot, leading to sustained release and immune stimulation. | Commonly used in peptide vaccine formulations to enhance T-cell responses. |
| Liposomes | Vesicles that can encapsulate antigens and adjuvants, facilitating their delivery to APCs. nih.gov | Can improve the induction of both humoral and cellular immune responses. nih.gov |
| Nanoparticles | Can protect the antigen from degradation and facilitate uptake by APCs due to their size and structure. niph.go.jp | Can enhance cytokine induction and target antigens to hair follicles, where APCs are abundant. niph.go.jp |
| Viral Vectors (e.g., Fowlpox) | Can be engineered to express the gp100 antigen, leading to its presentation to the immune system. nih.gov | Have been shown to effectively immunize against multiple gp100 epitopes. nih.gov |
The choice of adjuvant and delivery system can significantly influence the magnitude and quality of the T-cell response against gp100 (570-579), driving the development of more potent cancer vaccines. researchgate.netnih.gov
Analysis of T-Cell Frequencies and Functionality
Mechanisms of Immune Evasion Pertinent to gp100 (570-579) Antigenicity
The successful recognition and elimination of melanoma cells by the immune system is contingent on the effective presentation of tumor-associated antigens (TAAs), such as gp100, to cytotoxic T lymphocytes (CTLs). However, tumors have developed a sophisticated repertoire of strategies to evade this immune surveillance. These mechanisms can directly or indirectly affect the antigenicity of the gp100 (570-579) peptide by altering its processing, presentation, or the subsequent T-cell response.
A fundamental mechanism of immune escape involves the downregulation or complete loss of Human Leukocyte Antigen (HLA) class I molecules on the surface of melanoma cells. researchgate.net Since the gp100 (570-579) peptide is presented by HLA-A*0201, a reduction in the expression of this specific HLA allele or its associated components, like β2-microglobulin, renders the tumor cells invisible to gp100-specific CTLs. scispace.com This defect in antigen presentation machinery is a common event in melanoma progression. researchgate.net
Furthermore, melanoma cells can modulate the expression of the gp100 antigen itself. Loss or reduced expression of gp100 can occur through various mechanisms, including the downregulation of the microphthalmia-associated transcription factor (Mitf-M), a key regulator of melanocyte differentiation genes. researchgate.net Soluble factors and cytokines, such as IL-1α and IL-1β, secreted by melanoma cells can also contribute to the downregulation of Mitf-M, leading to a decrease in gp100 expression. researchgate.net
The tumor microenvironment (TME) plays a critical role in orchestrating immune evasion. news-medical.netresearchgate.net The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and signaling molecules that can collectively suppress anti-tumor immunity. news-medical.netmdpi.comfrontiersin.org Within this environment, several key mechanisms pertinent to gp100 antigenicity are at play:
Immunosuppressive Cytokines: Tumor cells and associated stromal cells often secrete immunosuppressive cytokines like TGF-β and IL-10. These cytokines can inhibit the function of dendritic cells (DCs), which are crucial for priming T-cell responses against antigens like gp100, and can also directly suppress the activity of effector T cells. nih.gov
Regulatory Immune Cells: The TME is frequently infiltrated by regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govunimi.it Tregs can suppress the activation and proliferation of effector T cells, including those specific for gp100, while MDSCs can inhibit T-cell function through various mechanisms, including nutrient depletion and the production of reactive oxygen species. nih.govunimi.it
Immune Checkpoint Pathways: Melanoma cells can exploit immune checkpoint pathways to induce T-cell exhaustion. The expression of Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells is a prominent example. nih.gov When PD-L1 binds to its receptor, PD-1, on activated T cells, it delivers an inhibitory signal that dampens T-cell activity and cytokine production, effectively shutting down the anti-tumor response against gp100-presenting cells. scispace.comnih.gov
Metabolic Reprogramming: The TME is often characterized by hypoxia, nutrient deprivation, and an acidic pH. mdpi.com These conditions can impair the metabolic fitness and function of infiltrating T cells, reducing their ability to effectively target and eliminate tumor cells. frontiersin.org
Another layer of complexity is added by the intracellular trafficking and processing of the gp100 protein. In pigmented melanoma cells, gp100 is primarily localized to melanosomes, which are considered inefficient compartments for antigen processing for MHC class II presentation. nih.govaai.org This can limit the presentation of gp100-derived epitopes to helper T cells, which are often required to sustain a robust and long-lasting CTL response. nih.gov As melanoma cells de-differentiate and lose melanosomes, the presentation of gp100 epitopes via the more conventional endosomal pathway may increase, potentially enhancing immune recognition. nih.govaai.org
Peripheral immune tolerance to self-antigens like gp100 also presents a significant hurdle. nih.govcore.ac.uk Because gp100 is expressed on normal melanocytes, high-avidity T cells reactive to this antigen are often eliminated during T-cell development through central tolerance. The remaining T-cell repertoire may have a low affinity for the gp100 (570-579) epitope, resulting in a weak or ineffective anti-tumor response. core.ac.uk
Table 1: Key Immune Evasion Mechanisms Affecting gp100 Antigenicity
| Mechanism | Description | Key Molecules/Cells Involved | Reference |
|---|---|---|---|
| Antigen Presentation Defects | Downregulation or loss of HLA-A*0201 molecules on the tumor cell surface, preventing the presentation of the gp100 (570-579) peptide to T cells. | HLA-A*0201, β2-microglobulin | researchgate.net |
| Antigen Loss | Reduced or complete loss of gp100 protein expression by tumor cells. | gp100, Mitf-M, IL-1α, IL-1β | researchgate.net |
| Immunosuppressive Tumor Microenvironment | Secretion of inhibitory cytokines and recruitment of regulatory immune cells that suppress anti-tumor T cell responses. | TGF-β, IL-10, Tregs, MDSCs | nih.govunimi.it |
| Immune Checkpoint Expression | Upregulation of checkpoint ligands like PD-L1 on tumor cells, leading to T cell exhaustion. | PD-L1, PD-1 | scispace.comnih.gov |
| Peripheral Tolerance | Pre-existing tolerance to the self-antigen gp100, resulting in a low-avidity T cell repertoire. | T cells, gp100 | nih.govcore.ac.uk |
| Subcellular Localization | Sequestration of gp100 in melanosomes, which are inefficient for antigen processing and presentation. | gp100, Melanosomes, MHC class II | nih.govaai.org |
Table 2: Research Findings on gp100 Immune Evasion
| Finding | Experimental System | Implication for gp100 (570-579) | Reference |
|---|---|---|---|
| Downregulation of Mitf-M by IL-1α or IL-1β reduces expression of melanocyte-associated genes, including gp100. | Melanoma cell lines | A potential mechanism for tumor cells to lose the target antigen and escape T cell recognition. | researchgate.net |
| In pigmented melanoma cells, gp100 accumulates in Stage II melanosomes, which lack MHC class II molecules, leading to reduced antigen presentation. | Pigmented and non-pigmented melanoma cell lines | The differentiation state of the melanoma cell can impact the visibility of gp100 epitopes to the immune system. | nih.govaai.org |
| Tumor-derived exosomes containing MART-1 and gp100 can sometimes lead to T cell activation. | In vitro studies | Exosomes can have a dual role, potentially contributing to either immune activation or suppression depending on the context. | unimi.it |
| Blockade of the PD-1/PD-L1 pathway potentiates anti-tumor immune responses in murine tumor models. | Murine tumor models | Targeting immune checkpoints can overcome tumor-induced T cell inhibition and enhance responses against antigens like gp100. | scispace.com |
Research Methodologies for Investigating Gp100 570 579 and Its Immunological Role
Peptide Synthesis and Derivatization Techniques for gp100 (570-579) Research
The foundation of any research on gp100 (570-579) is the ability to produce the peptide itself. This is typically achieved through standard solid-phase peptide synthesis (SPPS). google.com This automated process allows for the sequential addition of amino acids to build the desired peptide chain. Following synthesis, the crude peptide is purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of purity, typically above 95%. jpt.comabbexa.com The identity and purity of the synthesized peptide are confirmed by mass spectrometry (MS) and HPLC analysis. jpt.comabbexa.com
Derivatization, or the modification of the peptide, is a key technique used to enhance its properties for research and therapeutic purposes. For instance, peptides can be modified to increase their binding affinity to Major Histocompatibility Complex (MHC) class I molecules, which is a critical step for T-cell recognition. google.com Modifications can involve substituting specific amino acids within the peptide sequence. Additionally, peptides can be conjugated to carrier molecules or labeled with fluorescent dyes or biotin (B1667282) for use in various assays. google.com
In Vitro Assays for Peptide-MHC Binding and Stability
The interaction between the gp100 (570-579) peptide and MHC molecules is a pivotal event in the anti-tumor immune response. Several in vitro assays are employed to quantify the binding affinity and stability of this peptide-MHC complex. These assays are essential for identifying which peptide fragments of a protein are most likely to be presented to T cells. creative-biolabs.com
One common method is the MHC-peptide binding assay . This technique involves incubating the synthetic gp100 (570-579) peptide with purified, recombinant MHC molecules. The stability of the resulting peptide-MHC complex is then measured. creative-biolabs.comproimmune.com A higher stability suggests a stronger interaction and a greater potential for inducing a T-cell response. creative-biolabs.com Techniques like fluorescence polarization and competitive inhibition assays are often used to quantify this binding. creative-biolabs.com
Another approach is the T2-binding assay . The T2 cell line is deficient in the machinery required to load its own peptides onto MHC class I molecules. When these cells are incubated with an external peptide like gp100 (570-579), the peptide can bind to and stabilize the empty MHC molecules on the cell surface. The level of MHC stabilization is then measured using a fluorescently labeled antibody specific for the MHC molecule, providing an indirect measure of peptide binding affinity.
Surface Plasmon Resonance (SPR) is a more advanced, real-time method to assess the durability of the peptide-MHC complex. This technique can measure the on- and off-rates of the peptide binding to the MHC molecule, providing a detailed kinetic profile of the interaction.
Cell-Based Assays for T-Cell Activation and Function
Once it is established that gp100 (570-579) can bind to MHC molecules, the next step is to determine if this complex can activate T cells. A variety of cell-based assays are used to measure different aspects of T-cell activation and function. reactionbiology.com
Enzyme-Linked Immunospot (ELISPOT) Assays
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T cells in response to the gp100 (570-579) peptide. jpt.comnih.gov In this assay, peripheral blood mononuclear cells (PBMCs) from a patient or a healthy donor are stimulated with the peptide. nih.gov T cells that recognize the peptide-MHC complex on antigen-presenting cells will become activated and secrete cytokines, most commonly interferon-gamma (IFN-γ). nih.govnih.gov The secreted cytokines are captured by antibodies coated on the bottom of a microplate well, and a secondary, enzyme-linked antibody is used to generate a colored spot for each cytokine-secreting cell. The number of spots directly corresponds to the number of antigen-specific T cells. nih.gov This assay is valuable for monitoring immune responses in patients receiving cancer vaccines. nih.gov
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Intracellular cytokine staining (ICS) coupled with flow cytometry is another powerful technique for detecting and characterizing antigen-specific T cells at the single-cell level. creative-biolabs.comnih.gov Similar to the ELISPOT assay, cells are stimulated with the gp100 (570-579) peptide. However, a protein transport inhibitor, such as Brefeldin A, is added to trap the newly synthesized cytokines within the T cells. nih.govuiowa.edu The cells are then fixed and permeabilized to allow fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α) to enter and bind to the intracellular cytokines. thermofisher.com Flow cytometry is then used to identify and quantify the cells that are producing these cytokines. nih.gov A significant advantage of ICS is the ability to simultaneously stain for cell surface markers (e.g., CD4, CD8), allowing for the characterization of the phenotype of the responding T cells. nih.govthermofisher.com
Cytotoxicity Assays
A critical function of CD8+ cytotoxic T lymphocytes (CTLs) is their ability to kill target cells presenting the specific peptide-MHC complex. Cytotoxicity assays measure this killing activity. A classic method is the chromium-51 (⁵¹Cr) release assay . mdpi.com In this assay, target cells (e.g., T2 cells or melanoma cell lines) are loaded with the gp100 (570-579) peptide and labeled with radioactive ⁵¹Cr. mdpi.com These target cells are then co-cultured with T cells. If the T cells are cytotoxic towards the target cells, they will lyse them, releasing the ⁵¹Cr into the culture supernatant. The amount of radioactivity in the supernatant is proportional to the level of T-cell-mediated killing. mdpi.com
An alternative, non-radioactive method is the JAM test , which measures the DNA fragmentation in target cells that occurs during apoptosis induced by CTLs. aacrjournals.org Another approach involves using fluorescent dyes. For example, in an in vivo killing assay , two populations of spleen cells are used: one pulsed with the gp100 peptide and labeled with a green fluorescent dye (like CFSE), and a control population without the peptide labeled with a different colored dye. nih.govunige.ch These cells are injected into a mouse, and after a period of time, the relative number of cells of each color remaining in the spleen is analyzed by flow cytometry to determine the percentage of specific lysis. nih.govunige.ch
MHC Multimer Technology for Tracking Antigen-Specific T Cells
Identifying and tracking rare antigen-specific T cells within a large population of lymphocytes can be challenging. MHC multimer technology has revolutionized this process. nih.gov This technology utilizes multiple copies of the peptide-MHC complex (in this case, gp100 (570-579) bound to an MHC molecule like HLA-A2) that are linked together, often to a fluorescently labeled streptavidin backbone. google.com
This multivalent structure significantly increases the avidity of the interaction with the T-cell receptor (TCR) on antigen-specific T cells, allowing for stable binding and detection. miltenyibiotec.com These fluorescently labeled MHC multimers (also known as tetramers or dextramers) can be used as staining reagents in flow cytometry to directly visualize and quantify the population of T cells that are specific for the gp100 (570-579) peptide. google.comimmudex.com This technology is invaluable for monitoring the T-cell response to vaccination or immunotherapy and for isolating these specific T cells for further study or for adoptive cell transfer therapies. google.com
Structural Biology Approaches for gp100 (570-579)-pMHC-TCR Complexes (e.g., X-ray Crystallography, Surface Plasmon Resonance)
The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. Structural biology techniques are crucial for elucidating the precise molecular details of this recognition, particularly for tumor-associated antigens like gp100. Methodologies such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and Surface Plasmon Resonance (SPR) provide invaluable insights into the geometry, affinity, and kinetics of the gp100-pMHC-TCR complex, informing the development of immunotherapies.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Historically, X-ray crystallography has been the primary method for determining the three-dimensional structure of TCR-pMHC complexes at atomic resolution. nih.gov This technique involves crystallizing the protein complex and diffracting X-rays through the crystal to generate an electron density map, which is then used to build a detailed atomic model. evotec.com Such structures reveal the specific contacts between the TCR, the gp100 peptide, and the MHC molecule, offering a static but highly detailed snapshot of the binding interface. nih.govevotec.com
More recently, single-particle cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for structural characterization of these complexes. nih.gov Cryo-EM has been successfully used to determine the structure of a complete, tumor-reactive TCRαβ/CD3δγε2ζ2 complex bound to a melanoma-specific human class I pMHC, specifically gp100/HLA-A2, at a resolution of 3.08 Å. nih.govresearchgate.net This analysis revealed that the antigen-bound complex consists of 11 subunits stabilized by extensive interactions. nih.govresearchgate.net The geometry of the gp100/HLA-A2/TCR complex shows a specific tilt (59°) between the extracellular domains and the plasma membrane, which suggests that efficient scanning of pMHC by the TCR requires precise pre-positioning of the T cell and the antigen-presenting cell membranes. nih.gov
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. frontiersin.org In the context of gp100, SPR is used to quantify the strength and stability of the bond between a single TCR and a single pMHC complex. frontiersin.org The key parameters measured are the association rate (k_on_), the dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_), which is the ratio of k_off_ to k_on_ and is inversely proportional to binding affinity. frontiersin.org
Extensive studies have shown that typical affinities for natural human TCR-pMHC interactions are relatively weak, with K_D_ values generally ranging from 1 to 100 µM. frontiersin.orgnih.gov SPR has been instrumental in comparing the binding affinities of different TCRs engineered to recognize gp100 peptides. For instance, a study comparing three different TCRs (T4H2, R6C12, and SILv44) against a modified gp100 peptide (gp100_209-2M_) presented by HLA-A2 demonstrated a clear hierarchy in binding affinity. The results showed that higher affinity correlated with more potent T-cell function, as measured by interferon-gamma (IFN-γ) secretion. nih.gov
| TCR | Target Peptide | Binding Affinity (K_D) | IFN-γ Secretion (ED_50_) | Reference |
| T4H2 | gp100_209-2M_ | 1.8 ± 0.6 µM | 1.65 nM | nih.gov |
| R6C12 | gp100_209-2M_ | 37 ± 13 µM | 9.6 nM | nih.gov |
| SILv44 | gp100_209-2M_ | 155 ± 53 µM | 30 nM | nih.gov |
This table presents Surface Plasmon Resonance (SPR) data comparing the binding affinities (K_D_) of three different T-cell receptors (TCRs) to the modified gp100_209-2M_ peptide presented on HLA-A2. The data shows a correlation between higher binding affinity (lower K_D_ value) and greater T-cell reactivity, indicated by a lower concentration of peptide required for half-maximal IFN-γ secretion (ED_50_).
These structural and biophysical approaches are not mutually exclusive and are often used in combination to provide a comprehensive understanding of TCR recognition. High-resolution structures from crystallography or cryo-EM can guide the rational design of TCRs with potentially enhanced affinity, which can then be quantitatively validated using SPR. frontiersin.org
Genetic Engineering Techniques for Modulating gp100 Expression and T-Cell Responses in Research Models
Genetic engineering provides powerful tools to investigate the immune response to gp100 by allowing for precise manipulation of gene expression in both tumor cells and T cells within research models. technologynetworks.com These techniques are fundamental to creating preclinical models that mimic human cancer and to developing and testing novel immunotherapies. creative-biolabs.comnih.gov
Transgenic Mouse Models
A cornerstone of in vivo gp100 research is the use of transgenic mice. The pmel-1 mouse model is a widely used example, engineered to express a transgenic TCR specific for the murine gp100_25-33_ peptide presented by the H-2D_b_ MHC molecule. creative-biolabs.comaai.org These mice provide a standardized and abundant source of gp100-specific CD8+ T cells, which is invaluable for studying anti-tumor T-cell responses and for testing therapeutic strategies like adoptive cell therapy. creative-biolabs.comnih.gov In these models, the transfer of pmel-1 T cells into mice bearing B16 melanoma (which expresses gp100) allows researchers to study T-cell trafficking, tumor infiltration, and mechanisms of tumor destruction. aai.orgfrontiersin.org To enhance the immunogenicity of the model, researchers sometimes use the human gp100 sequence, which can elicit a stronger T-cell response in mice due to its higher binding affinity for the murine MHC class I molecule. rupress.org
Viral Vector-Mediated Gene Transfer
Retroviral and lentiviral vectors are commonly used to introduce new genes into T cells or tumor cells. nih.govjci.org This technique has been pivotal in modeling TCR gene therapy. For instance, a bicistronic retroviral vector was constructed to express both the alpha and beta chains of the pmel-1 TCR. nih.gov This vector was used to transduce normal mouse lymphocytes, equipping them with the ability to recognize and target gp100-expressing B16 melanoma cells. nih.gov Studies using this approach have demonstrated that the effectiveness of the anti-tumor response correlates directly with the number of TCR-engineered T cells administered. nih.gov
Furthermore, tumor cells can be genetically modified to alter antigen expression. In one study, B16 melanoma cells were engineered using a retroviral vector to express a mutated version of the mouse gp100 epitope. jci.org This created a neoantigen model to study how T cells respond to mutated "non-self" antigens versus native "self" antigens. jci.org
Advanced Genetic Modification Techniques
Modern gene-editing technologies like CRISPR/Cas9 offer even more precise control over the genome. creative-biolabs.com These tools can be used to create gene knockouts, insert specific mutations, or alter gene regulation with high efficiency. technologynetworks.com For example, these techniques can be applied to knock out genes in tumor cells that are involved in immune evasion or to modify T cells to enhance their persistence and function. T cells can be engineered to co-express anti-apoptotic genes or dominant-negative forms of inhibitory receptors, such as the TGF-β receptor, to improve their therapeutic efficacy in mouse models. nih.gov
| Technique | Application in gp100 Research | Model System | Key Findings | References |
| TCR Transgenesis | Creation of the pmel-1 mouse with a large population of gp100-specific CD8+ T cells. | Mouse (pmel-1) | Enables standardized in vivo studies of anti-melanoma T-cell responses and adoptive cell therapy. | creative-biolabs.comaai.orgfrontiersin.org |
| Retroviral Vectors | Transfer of pmel-1 TCR genes into normal lymphocytes. | Mouse T cells | Transduced lymphocytes specifically recognize gp100 and can slow tumor growth in vivo. | nih.gov |
| Retroviral Vectors | Expression of mutated gp100 epitopes in tumor cells. | B16 Melanoma Cells | Creates a neoantigen model to study enhanced T-cell recognition and tumor regression. | jci.org |
| Human HLA Transgenesis | Immunization of HLA-transgenic mice with human gp100 peptides. | Mouse (HLA-transgenic) | Allows for the generation of high-avidity murine TCRs specific for human peptide-HLA complexes. | nih.gov |
This table summarizes key genetic engineering techniques used in gp100 research. These methods enable the creation of sophisticated research models to dissect T-cell responses and to develop and evaluate new cancer immunotherapies.
Preclinical Investigations of Gp100 570 579 in Model Systems
Evaluation of gp100 (570-579) as an Antigen in Murine Melanoma Models
The glycoprotein (B1211001) 100 (gp100) antigen, and specifically its peptide fragments, has been a focal point of preclinical research in the development of immunotherapies for melanoma. Murine models, particularly those involving B16 melanoma cells in C57BL/6 mice, have been instrumental in evaluating the potential of gp100 as a target for anti-tumor immune responses. nih.govresearchgate.net
Assessment of Anti-Tumor Efficacy in Vivo
Studies in murine models have demonstrated that immunization with gp100 can elicit protective anti-melanoma immune responses. nih.gov For instance, vaccination with plasmid DNA encoding human gp100 (hgp100) has shown a synergistic effect when combined with synthetic peptides corresponding to putative cytotoxic T cell epitopes of hgp100. nih.gov In a C57BL/6 mouse model, this combined vaccination approach provided significant protection against a challenge with the poorly immunogenic B16-F0 malignant melanoma cells. nih.gov While vaccination with either the DNA or the peptides alone delayed tumor onset and reduced growth, the combination therapy resulted in 30% of the animals remaining tumor-free for the entire 150-day observation period. nih.gov
The efficacy of gp100-based vaccines is often evaluated by their ability to control tumor growth and prolong survival in animal models. A complete treatment regimen involving the adoptive transfer of gp100-specific T cells (pmel-1), vaccination with a recombinant fowlpox virus expressing human gp100 (rFPVhgp100), and administration of interleukin-2 (B1167480) (IL-2) led to the complete regression of large, established tumors. nih.gov This comprehensive approach significantly prolonged the survival of mice compared to regimens lacking any one of these components. nih.gov
| Vaccination Strategy | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Plasmid DNA (hgp100) + Synthetic Peptides | C57BL/6 mice with B16-F0 melanoma | Synergistic effect; 30% of mice remained tumor-free. | nih.gov |
| Adoptive transfer (pmel-1) + rFPVhgp100 vaccine + IL-2 | Mice with established B16 melanoma | Complete regression of large tumors and prolonged survival. | nih.gov |
| Recombinant adenovirus encoding hgp100 (Ad2-hgp100) | Syngeneic mice with B16 melanoma | Significantly reduced the number of lung metastases. | nih.gov |
Role of gp100 (570-579) in Tumor Regression in Animal Models
The regression of tumors in animal models following gp100-targeted immunotherapy is primarily mediated by T cells. google.comgoogle.com Specifically, both CD4+ and CD8+ T cells have been shown to be crucial for the protective effects observed after vaccination. nih.gov Depletion studies have revealed that the anti-tumor response following vaccination with plasmid DNA encoding hgp100 is dependent on both T cell subsets. nih.gov Interestingly, when combined with peptide vaccination, the protective effect appeared to be primarily mediated by CD4+ T cells. nih.gov
Furthermore, the adoptive transfer of tumor-infiltrating lymphocytes (TILs) that recognize gp100 has been shown to mediate the regression of established metastases in murine models. google.com The secretion of interferon-gamma (IFN-γ) by these injected TILs correlates with in vivo tumor regression, indicating T cell activation by tumor antigens. google.com These findings underscore the importance of gp100 as a target for cellular immunotherapy and its direct role in mediating tumor destruction in preclinical settings. google.comgoogle.com
Strategies for Enhancing Immune Responses to gp100 (570-579) in Preclinical Settings
Given that self-antigens like gp100 can be poorly immunogenic, various strategies have been explored in preclinical models to enhance the immune response against them. nih.gov
Use of Viral Vectors and DNA-Based Approaches
Viral vectors and DNA vaccines represent promising strategies to boost immunity against tumor antigens like gp100. nih.govmdpi.comwho.int In murine models, immunization with a recombinant adenovirus encoding human gp100 (Ad2-hgp100) successfully protected mice from a B16 melanoma challenge, significantly reducing lung metastases. nih.gov In contrast, immunization with vectors encoding the murine homologue of gp100 did not elicit a protective effect. nih.gov This highlights the potential of using xenogeneic antigens to break immune tolerance.
DNA vaccines, which involve the direct introduction of a plasmid containing the DNA sequence of the antigen, have also been evaluated. nih.gov While DNA vaccines alone can delay tumor formation, their efficacy is significantly enhanced when used in a prime-boost strategy or in combination with other immunomodulators. nih.gov The method of delivery also plays a role, with techniques like electroporation being explored to improve the efficiency of DNA uptake and subsequent antigen expression. nih.gov
Dendritic Cell-Based Immunization Strategies
Dendritic cells (DCs) are potent antigen-presenting cells that can be harnessed to initiate powerful anti-tumor immune responses. nih.gov In preclinical studies, DCs have been loaded with gp100 peptides or transfected with plasmid DNA encoding gp100 to create cellular vaccines. nih.govnih.gov
One approach involves pulsing DCs ex vivo with liposomes decorated with the gp100 peptide. nih.gov When these liposomal-pulsed DCs were used as a vaccine in a mouse model of melanoma, they elicited strong anti-cancer immunity, leading to significant tumor growth regression and prolonged survival. nih.gov This was associated with increased infiltration of gp100-specific CD4+ and CD8+ T cells into the tumor and a higher production of IFN-γ. nih.gov Another study demonstrated that murine DCs transfected with plasmid DNA containing the human gp100 gene were more effective at generating anti-tumor immunity compared to naked DNA vaccines. nih.gov These gene-modified DCs were capable of stimulating both antigen-specific CD8+ and CD4+ T cell responses. nih.gov
| Enhancement Strategy | Method | Key Preclinical Findings | Reference |
|---|---|---|---|
| Viral Vectors | Recombinant adenovirus encoding hgp100 | Protected mice from B16 melanoma challenge and reduced lung metastases. | nih.gov |
| DNA Vaccines | Plasmid DNA encoding hgp100 combined with peptide vaccination | Synergistic effect, leading to a higher rate of tumor-free survival. | nih.gov |
| Dendritic Cell-Based Immunization | DCs pulsed with liposomal gp100 peptide | Enhanced anti-tumor immunity, tumor regression, and prolonged survival in mice. | nih.gov |
| DCs transfected with gp100 plasmid DNA | More effective than DNA vaccines alone in generating anti-tumor immunity; stimulated both CD8+ and CD4+ T cells. | nih.gov |
Peptide Modifications for Enhanced Immunogenicity in Animal Models
To overcome the low immunogenicity of self-antigens, peptides derived from gp100 have been modified to enhance their ability to bind to Major Histocompatibility Complex (MHC) molecules and stimulate a more robust immune response. google.com An altered version of the murine gp100 peptide, with improved MHC binding affinity, was found to be necessary to elicit gp100-specific CD8+ T cells capable of recognizing B16 melanoma. nih.gov This demonstrates that structural modifications to the peptide sequence can significantly improve its immunogenic potential in animal models. nih.gov
Development and Assessment of Engineered T-Cell Receptors (TCRs) Targeting gp100 (570-579) in Preclinical Studies
The development of engineered T-cell receptors (TCRs) represents a sophisticated immuno-oncology strategy aimed at redirecting a patient's own T cells to recognize and eliminate cancer cells. nih.gov In the context of melanoma, the glycoprotein 100 (gp100) antigen is a widely studied target for such therapies. cardiff.ac.uk Preclinical investigations are fundamental for the design and validation of these engineered TCR-T cells, focusing on enhancing their specificity, avidity, and anti-tumor functions before clinical application. mdpi.com
A significant challenge in targeting gp100, a self-antigen, is that naturally occurring TCRs typically exhibit low affinity for it to maintain self-tolerance. cardiff.ac.ukmdpi.com This low affinity can limit the therapeutic efficacy of adoptively transferred T cells. mdpi.com Consequently, preclinical research has explored various engineering strategies to overcome this limitation. These strategies include modulating TCR affinity and developing dual-receptor T-cell platforms to counteract potential tumor escape mechanisms. mdpi.commdpi.com
One innovative preclinical approach involved arming T cells with both a gp100-specific TCR and a chondroitin (B13769445) sulfate (B86663) proteoglycan 4 (CSPG4)-specific chimeric antigen receptor (CAR). mdpi.com The rationale for this dual-targeting strategy is to prevent tumor immune escape, which can occur if the tumor downregulates one of the target antigens. mdpi.com In this study, CD8+ T cells were first stably transduced with a lentiviral vector to express the gp100-specific TCR. Subsequently, these TCR-T cells were transiently equipped with a CSPG4-specific CAR via mRNA electroporation, creating "TETARs" (T cells expressing two additional receptors). mdpi.com The functionality of these engineered cells was then assessed in vitro. mdpi.com
| Engineering Method | Target Antigen | Key Preclinical Findings | Reference |
|---|---|---|---|
| Lentiviral transduction (stable) | gp100 | Engineered T cells (TETARs) successfully expressed both receptors. TETARs demonstrated the ability to respond to both the gp100 and CSPG4 antigens, showing cytotoxic function and cytokine secretion. This dual-specificity approach is designed to mitigate antigen loss-related tumor escape. | mdpi.com |
| mRNA electroporation (transient) | CSPG4 |
These preclinical studies are vital for establishing proof-of-concept and for identifying potential liabilities, such as off-target toxicities, before moving to clinical trials. mdpi.com The development of rigorous preclinical screening pipelines is therefore essential for selecting the most promising and safest TCR candidates for therapeutic use. mdpi.com
Synergistic Approaches Combining gp100 (570-579) Antigenic Stimulation with Immune Modulators in Animal Models
To enhance the anti-tumor immune response generated by gp100 (570-579) antigenic stimulation, preclinical studies have investigated its combination with various immune modulators. drug-dev.com The rationale behind these synergistic approaches is that while vaccines can prime and expand tumor-specific T cells, immune modulators like checkpoint inhibitors can overcome the immunosuppressive tumor microenvironment, allowing the activated T cells to function more effectively. drug-dev.comnouscom.com
A prominent strategy involves combining gp100-based vaccines with immune checkpoint blockade, particularly inhibitors of the PD-1/PD-L1 pathway. nih.govnih.gov One preclinical study utilized a DNA vaccine, SCIB1, which encodes epitopes from gp100 and tyrosinase-related protein 2 (TRP-2). nih.gov This vaccine was tested in combination with an anti-PD-1 monoclonal antibody in a challenging mouse model with intracranial B16 melanoma tumors. nih.govnih.gov The combination therapy resulted in a significant survival advantage compared to either treatment alone. nih.gov This therapeutic effect was associated with an increased infiltration of both CD4+ and CD8+ T cells into the tumor microenvironment. nih.gov
| Treatment Group | Key Outcomes | Immunological Correlates | Reference |
|---|---|---|---|
| SCIB1 Vaccine + Anti-PD-1 mAb | Significantly prolonged time-to-death of mice bearing intracranial tumors. | Increased infiltration of CD4+ and CD8+ T cells into the tumor. Generated a strong TRP-2 specific immune response. | nih.govnih.gov |
| SCIB1 Vaccine alone | Limited therapeutic efficacy compared to the combination. | Generated vaccine-induced T cells capable of recognizing and killing tumor cells in vitro. | nih.gov |
| Anti-PD-1 mAb alone | Limited therapeutic efficacy compared to the combination. | N/A | nih.gov |
Another preclinical study demonstrated synergy by combining a DNA vaccine encoding human gp100 (hgp100) with synthetic peptides corresponding to hgp100 epitopes in a C57BL/6 mouse model. nih.gov While vaccination with either the DNA or the peptides alone delayed tumor onset, the combination therapy had a markedly superior effect. nih.gov This combined approach not only reduced tumor growth more effectively but also resulted in 30% of the animals remaining tumor-free for the entire 150-day observation period. nih.gov Interestingly, T-cell depletion experiments revealed that the protective effect of the combined DNA/peptide vaccine was dependent on CD4+ T cells. nih.gov
| Vaccination Strategy | Tumor Growth Reduction | Tumor-Free Survival (150 days) | Key T-Cell Dependency | Reference |
|---|---|---|---|---|
| hgp100 DNA Vaccine alone | 2-fold | 0% | CD4+ and CD8+ | nih.gov |
| hgp100 Peptides alone | 30-fold | 0% | Not specified | nih.gov |
| hgp100 DNA Vaccine + Peptides | Synergistic reduction | 30% | CD4+ | nih.gov |
Furthermore, the use of molecular adjuvants, such as plasmid-encoded cytokines (e.g., GM-CSF, IL-2, IL-15), has been explored to augment the immunogenicity of DNA vaccines targeting antigens like gp100. caister.com These cytokines can help to shape and amplify the immune response by promoting the proliferation and activation of T cells and natural killer (NK) cells. caister.com
Future Directions and Unexplored Research Avenues for Gp100 570 579
Advanced Peptide Engineering and Rational Design for Optimized Immunoreactivity
The immunogenicity of self-antigens like gp100 is often limited by immunological tolerance. Advanced peptide engineering aims to overcome this by creating modified peptides, known as heteroclitic peptides, with enhanced immunogenicity. cardiff.ac.ukplos.org These modifications often involve substituting amino acids at anchor residues to improve binding affinity and stability with Major Histocompatibility Complex (MHC) class I molecules. cardiff.ac.uknih.gov
One area of future research involves the systematic exploration of amino acid substitutions at various positions within the gp100 (570-579) peptide. The goal is to identify novel heteroclitic peptides that not only exhibit increased MHC binding but also optimally engage T-cell receptors (TCRs). For instance, modifications at non-anchor positions can influence TCR interaction and T-cell activation. cardiff.ac.uk A deeper understanding of the structural basis of TCR recognition of gp100 peptide-MHC complexes can guide the rational design of peptides with superior ability to elicit potent anti-tumor T-cell responses. cardiff.ac.uk
Furthermore, combining peptide modifications with other immunomodulatory strategies represents a promising direction. This could involve conjugating the peptide to carrier proteins or incorporating it into nanoparticle-based delivery systems to enhance its uptake by antigen-presenting cells (APCs) and promote a more robust immune response.
Table 1: Examples of Modified gp100 Peptides and Their Effects
| Original Peptide | Modification | Effect on Immunoreactivity |
| gp100 (209-217) | T210M substitution | Improved binding to HLA-A*02:01. researchgate.net |
| gp100 (280-288) | Alanine to Valine at position 9 | Enhanced induction of melanoma-reactive cytotoxic T-lymphocytes. cardiff.ac.uk |
| gp100 (25-33) | Three amino acid substitutions (25-27) | Higher affinity for MHC, inducing protective tumor immunity in mice. nih.govsb-peptide.com |
| gp100 (154-162) | Alanine substitution at position 8 | Enhanced MHC class I binding. nih.gov |
This table is for illustrative purposes and includes modifications to various gp100 epitopes, highlighting the principles of peptide engineering that can be applied to gp100 (570-579).
Investigation of gp100 (570-579) in Non-Melanoma Contexts or Cross-Reactivity Studies
While gp100 is primarily associated with melanoma, its expression has been detected in other cell types, including normal melanocytes and pigmented retinal cells. nih.gov Future research should systematically investigate the expression of gp100 in a broader range of non-melanoma malignancies. The identification of gp100 expression in other cancers could open up new therapeutic avenues for these diseases.
A critical aspect of this research is the study of T-cell cross-reactivity. It is essential to determine whether T-cells primed against gp100 (570-579) can recognize and react with other, potentially unrelated, peptides presented by both cancerous and healthy tissues. Such cross-reactivity could lead to off-target toxicities. Conversely, understanding cross-reactivity could also be harnessed for therapeutic benefit if it leads to the recognition of a broader range of tumor antigens.
Studies involving xenoimmunization, where human gp100 is used to immunize mice, have shown that the resulting T-cells can be cross-reactive with the mouse gp100 homologue and mediate tumor rejection. nih.govrupress.org This highlights the potential for inducing autoreactive T-cells by breaking tolerance. Future studies could explore this phenomenon more deeply to understand the structural and molecular basis of such cross-reactivity.
Integration of Multi-Omics Data to Elucidate Complex Immune Dynamics
The response to gp100-based immunotherapies is complex and influenced by a multitude of factors within the tumor microenvironment and the host's immune system. A systems biology approach, integrating various "omics" data, is crucial for a comprehensive understanding of these dynamics. nih.govnih.govfrontiersin.org
Future research should focus on integrating genomics, transcriptomics, proteomics, and metabolomics data from patients undergoing gp100-targeted therapies. researchgate.netnih.govpeerj.commdpi.com This multi-omics approach can help to:
Identify predictive biomarkers: By correlating molecular profiles with clinical outcomes, it may be possible to identify biomarkers that predict which patients are most likely to respond to gp100-based treatments. frontiersin.org
Uncover resistance mechanisms: Analyzing the molecular landscape of non-responding tumors can reveal the mechanisms by which they evade the immune response.
Elucidate immune signaling networks: Integrating different data types can help to construct detailed models of the complex signaling pathways involved in the anti-tumor immune response. nih.govsynapse.org
For example, proteomic analysis of the immunopeptidome (the repertoire of peptides presented by MHC molecules) can directly identify the specific gp100-derived peptides that are presented on the surface of tumor cells. qmul.ac.uk This information, combined with transcriptomic data on gene expression within the tumor, can provide a more complete picture of antigen presentation and recognition.
Development of Refined In Vitro and In Vivo Models for gp100 (570-579) Research
The development of more sophisticated preclinical models is essential for accelerating research and improving the translation of findings to the clinic.
In Vitro Models: Future in vitro work should move beyond simple cell lines to more complex, three-dimensional (3D) organoid and "tumor-on-a-chip" models. These models can better recapitulate the architecture and microenvironment of human tumors, providing a more realistic platform for studying T-cell infiltration, tumor cell killing, and the effects of immunotherapies.
In Vivo Models: Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and tissues, are invaluable tools for studying human-specific immune responses. frontiersin.orgresearchgate.net Future research should focus on developing and utilizing advanced humanized mouse models to study gp100 (570-579)-based immunotherapies. appliedstemcell.comnih.gov These models can be used to:
Evaluate the efficacy and safety of novel peptide vaccines and adoptive T-cell therapies.
Study the induction of tolerance and the mechanisms for breaking it. rupress.org
Investigate the in vivo trafficking and function of gp100-specific T-cells.
Furthermore, the development of mouse models with genetically engineered TCRs specific for gp100 can provide a powerful tool for studying the fundamental aspects of T-cell activation and function in a controlled setting. jci.org
Unveiling Novel Antigen Processing and Presentation Pathways Relevant to gp100 (570-579)
The classical pathway of antigen presentation involves the proteasomal degradation of intracellular proteins and the transport of the resulting peptides into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). mdpi.comaai.org However, there is growing evidence for the existence of non-canonical, or alternative, antigen processing and presentation pathways. nih.govnih.govaacrjournals.org
Future research should aim to elucidate the specific pathways involved in the processing and presentation of the gp100 (570-579) epitope. This includes investigating:
Proteasome-independent processing: Some studies have shown that certain epitopes can be generated and presented independently of the proteasome. nih.govnih.gov Determining if this is the case for gp100 (570-579) could have significant implications for vaccine design.
TAP-independent presentation: The presentation of some tumor antigens has been shown to be independent of TAP. aai.orguconn.edu Understanding if gp100 (570-579) can be presented via a TAP-independent pathway would be crucial, as many tumors downregulate TAP to evade immune detection.
The role of peptide splicing: The proteasome can ligate, or "splice," peptide fragments together to create novel epitopes. mdpi.com Investigating whether spliced peptides derived from gp100 are generated and presented could reveal a new class of tumor antigens.
Cryptic translation: Peptides can be generated from non-coding regions of mRNA through unconventional translation initiation. nih.gov Exploring whether cryptic translation of the gp100 transcript contributes to the immunopeptidome could identify novel T-cell targets.
By unraveling these novel pathways, it may be possible to develop new strategies to enhance the presentation of gp100 (570-579) on tumor cells, thereby making them more susceptible to immune-mediated destruction.
常见问题
Basic Research Questions
Q. What is the structural and functional significance of the gp100 (570-579) peptide in melanoma biology?
- Methodological Answer : gp100 (570-579) is a melanoma-associated antigen peptide that binds to HLA-A*0201, enabling cytotoxic T-cell recognition. Structural analysis involves techniques like X-ray crystallography or NMR to map its binding affinity and epitope stability . Functional studies often use in vitro T-cell activation assays to quantify immune responses .
- Data Source : Clinical trials comparing gp100-based vaccines with checkpoint inhibitors (e.g., ipilimumab) show median survival improvements (10.1 vs. 6.4 months in control arms) .
Q. How can researchers validate the specificity of gp100 (570-579) in HLA-A*0201-restricted immune responses?
- Methodological Answer : Use competitive binding assays with HLA-A*0201-positive cell lines and synthetic peptide variants. Measure interferon-γ release via ELISpot to confirm T-cell specificity. Cross-validation with mass spectrometry ensures peptide-HLA complex integrity .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating gp100 (570-579) in combination therapies (e.g., checkpoint inhibitors)?
- Methodological Answer :
- Control Groups : Include arms with monotherapy (e.g., anti-CTLA-4 alone) and combination therapy (e.g., anti-CTLA-4 + gp100 vaccine) to isolate synergistic effects.
- Endpoint Selection : Prioritize overall survival (OS) over progression-free survival (PFS) due to delayed immune response kinetics .
- Sample Size : Use power calculations based on historical survival data (e.g., HR = 0.66–0.72 in ipilimumab trials) .
- Data Contradiction Note : Some studies report no additive benefit when combining gp100 vaccines with ipilimumab, highlighting the need for mechanistic studies on T-cell exhaustion .
Q. How should researchers address discrepancies in gp100 (570-579) immunogenicity data across preclinical and clinical studies?
- Methodological Answer :
- Preclinical Optimization : Test peptide adjuvants (e.g., Montanide ISA-51) in murine models to mimic human immune environments.
- Clinical Translation : Account for HLA heterogeneity by stratifying patient cohorts via genotyping. Retrospective analysis of trial data using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) helps refine hypotheses .
- Example Conflict : Preclinical models show robust T-cell activation, but clinical responses are often transient. This may reflect tumor microenvironment immunosuppression not captured in vitro .
Q. What computational and experimental methods improve the stability and delivery of gp100 (570-579) in vaccine formulations?
- Methodological Answer :
- Peptide Modification : Introduce non-natural amino acids (e.g., D-amino acids) to enhance protease resistance.
- Delivery Systems : Use nanoparticle carriers (e.g., liposomes) to improve lymphatic targeting. Validate stability via HPLC and circular dichroism .
- Data Analysis : Apply multivariate regression to correlate peptide stability with clinical response rates .
Methodological and Reproducibility Challenges
Q. How can researchers ensure reproducibility in gp100 (570-579) T-cell assays across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt SOPs from consortia like the Cancer Immunotherapy Consortium (CIC) for ELISpot and flow cytometry.
- Reference Materials : Use commercially available HLA-A*0201-positive cell lines (e.g., T2 cells) and validate peptide batches with LC-MS .
- Data Reporting : Follow MIATE (Minimal Information About T-cell Assays) guidelines to document critical parameters (e.g., cell viability, peptide concentration) .
Q. What statistical approaches are recommended for analyzing gp100 (570-579) clinical trial data with high inter-patient variability?
- Methodological Answer :
- Mixed-Effects Models : Account for random effects like HLA subtype and prior treatment history.
- Survival Analysis : Use Cox proportional hazards models with time-dependent covariates to adjust for delayed immune responses .
- Outlier Detection : Apply Grubbs’ test to identify non-responders for mechanistic follow-up .
Therapeutic Development and Translational Hurdles
Q. What are the key barriers to gp100 (570-579) vaccine efficacy in late-stage melanoma?
- Methodological Answer :
- Immune Evasion : Tumor PD-L1 upregulation and regulatory T-cell infiltration can dampen vaccine efficacy. Validate via multiplex IHC .
- Biomarker Discovery : Use high-dimensional cytometry (CyTOF) to identify predictive immune signatures (e.g., CD8+ memory T-cell frequency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
